4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Intramolecular and Intermolecular Interactions : The structural analysis of related compounds, such as those analyzed in crystallographic studies, reveals intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These studies contribute to our understanding of molecular conformations and are crucial for designing molecules with desired chemical properties and biological activities (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy for Cancer Treatment
Singlet Oxygen Quantum Yield : Research on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, has shown significant potential for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for the effectiveness of Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Synthesis and Evaluation of Antimicrobial Agents : Compounds combining quinoline and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents. Such research aids in developing new treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Pharmacological Applications
Receptor Antagonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as potent, selective agonists for human beta3 adrenergic receptors. Such compounds show promise for therapeutic applications, highlighting the importance of molecular design in developing new drugs (Parmee et al., 2000).
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-8-10-18(11-9-17)28(24,25)21-16-7-6-15-5-4-12-22(19(15)13-16)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFSVRYZSLVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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